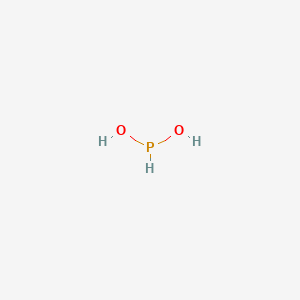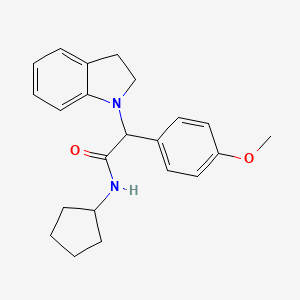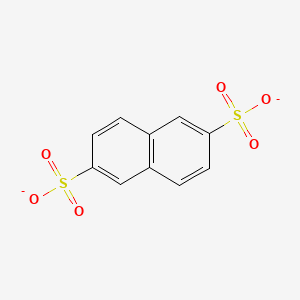
Phosphonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonous acid is a phosphorus oxoacid.
Applications De Recherche Scientifique
Surface and Interface Control in Nanomaterials
Phosphonic acids, including phosphonous acid, are increasingly employed in controlling surface and interface properties in hybrid or composite materials, (opto)electronic devices, and the synthesis of nanomaterials. Their role in surface modification and the analytical techniques for characterizing their environment in nanomaterials are noteworthy (Guerrero et al., 2013).
Crop Protection
Phosphonic acid-based fungicides, also known as phosphonates, have been extensively used as crop protectants since the late 1970s, particularly against foliar and soilborne oomycete diseases. They are significant in protecting forests and sensitive natural ecosystems from pathogens (Dann & McLeod, 2020).
Industrial and Environmental Degradation
The degradation of phosphonates, including in the presence of MnII and molecular oxygen, is a crucial process in various industrial applications such as cooling water systems, oil production, and detergents. Phosphonates are predominantly removed by adsorption onto sludge in wastewater treatment (Nowack & Stone, 2000).
Versatile Applications
Phosphonic acids are utilized for diverse applications due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. They find uses in drug design, bone targeting, surface functionalization, analytical purposes, and as phosphoantigens, covering a broad spectrum of research fields including chemistry, biology, and physics (Sevrain et al., 2017).
Environmental Chemistry
Phosphonates are significant in environmental chemistry due to their usage as chelating agents and scale inhibitors. They have unique properties that greatly affect their environmental behavior, including strong interaction with surfaces and resistance to biodegradation during water treatment (Nowack, 2003).
Photodegradation in Water
The photodegradation of phosphonates in water is another important aspect, where UV light conversion is enhanced in the presence of iron. This process is significant in understanding the fate of phosphonates in the environment, particularly in the conversion of phosphonates and the formation of by-products like aminomethylphosphonic acid (Lesueur et al., 2005).
Synthesis and Biological Applications
Phosphonic acids and their derivatives, such as aminophosphonic acids, have received attention as analogues of natural phosphates and as bioisosteric phosphorus analogues of amino acids. Their resistance to hydrolysis in a biological environment makes them useful in metabolic regulation and potential drug development against various disorders (Orsini et al., 2010).
Biogeochemical Phosphorus Cycling
Phosphonates play a significant role in biogeochemical phosphorus cycling. Their microbial degradation, which was thought to occur only under phosphate limitation, has been shown to be more widespread and plays a significant role in the productivity of ecosystems like oceans (Quinn et al., 2007).
Coordination Chemistry with Rare Earths
Phosphonic acids are used as ligands for metal coordination, especially with rare earths. The variety of structures that can be designed with phosphonic acids is vast, including metal phosphonates and highly porous materials (Clearfield, 2006).
Transition-Metal Phosphonates
Molecular transition-metal phosphonates have emerged as an area of interest, especially involving copper(II), zinc(II), and cadmium(II) phosphonates. Their synthesis and structure have been explored for various applications (Chandrasekhar et al., 2011).
Propriétés
Numéro CAS |
14332-09-3 |
|---|---|
Formule moléculaire |
H3O2P |
Poids moléculaire |
65.996 g/mol |
Nom IUPAC |
phosphonous acid |
InChI |
InChI=1S/H3O2P/c1-3-2/h1-3H |
Clé InChI |
XRBCRPZXSCBRTK-UHFFFAOYSA-N |
SMILES |
OPO |
SMILES canonique |
OPO |
Autres numéros CAS |
14332-09-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1230418.png)
![(1S,2S,10R,12S,13S,15S)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1230420.png)
![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)
![7-(2,5-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230424.png)
![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)
![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)
![N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B1230428.png)

![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1230433.png)
![4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1230437.png)

![N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide](/img/structure/B1230442.png)
